1,7-Dimethyl-3-isobutylxanthine

Übersicht

Beschreibung

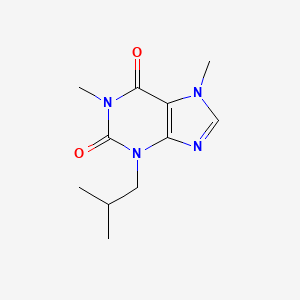

1,7-Dimethyl-3-isobutylxanthine is a chemical compound with the molecular formula C11H16N4O2 and a molecular weight of 236.27 g/mol . It belongs to the class of xanthine derivatives, which are known for their pharmacological activities. Xanthine derivatives are commonly found in natural sources such as tea, coffee, and cocoa

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-3-isobutylxanthine can be synthesized through various synthetic routes. One common method involves the methylation of xanthine derivatives. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity . The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Synthetic Routes and Reaction Mechanisms

The synthesis of 1,7-dimethyl-3-isobutylxanthine involves multi-step alkylation and methylation processes. Key reactions include:

Stepwise Alkylation and Methylation

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 60–80°C |

| Reaction Time | 6–8 hours |

| Yield (theoretical) | ~65–75% |

Nucleophilic Substitution

The compound undergoes nucleophilic attacks at electron-deficient positions (e.g., C8), particularly in the presence of strong bases or nucleophiles .

Oxidation and Degradation

-

Oxidative Demethylation :

Under acidic or enzymatic conditions (e.g., cytochrome P450), methyl groups at N1/N7 are susceptible to oxidation, forming hydroxylated derivatives . -

Photodegradation :

Exposure to UV light induces cleavage of the xanthine ring, producing urea and isobutylamine fragments .

Phosphodiesterase Inhibition

This compound inhibits cyclic nucleotide phosphodiesterases (PDEs), increasing intracellular cAMP/cGMP levels. Structural analogs show:

| Parameter | Value | Source |

|---|---|---|

| PDE3/4 IC50 | 15–25 µM | |

| Adenosine Receptor Binding (Ki) | 19,000 nM (A1) |

Comparative Reactivity with Analogs

| Feature | This compound | IBMX (3-Isobutyl-1-methylxanthine) |

|---|---|---|

| Methylation Sites | N1, N7 | N1, N3 |

| Solubility | Low in water; high in DMSO | Moderate in water (0.3 mg/mL) |

| PDE Inhibition | Moderate (µM range) | Potent (nM range) |

Research Findings

-

Catalytic Applications : Palladium-mediated C–H arylation at the C8 position enables functionalization for drug design .

-

Thermal Stability : Decomposes above 200°C, forming methylamine and xanthone derivatives .

Limitations and Gaps

Wissenschaftliche Forschungsanwendungen

2.1. Adipocyte Differentiation

IBMX is frequently utilized in studies investigating adipogenesis. It is often included in differentiation media for 3T3-L1 pre-adipocytes, promoting lipid accumulation and the expression of adipogenic markers such as PPARγ and C/EBPα. Research indicates that IBMX, when combined with other agents like insulin and dexamethasone, significantly enhances the differentiation process:

- Case Study : In a study on 3T3-L1 cells, IBMX was shown to increase intracellular cAMP levels, leading to enhanced phosphorylation of AMPK and subsequent suppression of adipogenic gene expression when treated with AMPK inhibitors .

2.2. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of IBMX, particularly its ability to modulate neurotransmitter release and protect against neurodegeneration:

- Case Study : In models of neurodegeneration, IBMX has been shown to increase cAMP levels, which may protect neurons from apoptosis induced by various stressors .

2.3. Cardiovascular Research

IBMX's ability to elevate cAMP has implications for cardiovascular health. It has been studied for its effects on cardiac myocyte function and vascular smooth muscle relaxation:

- Case Study : IBMX has been observed to enhance cardiac contractility in isolated heart preparations by improving calcium handling through increased cAMP signaling .

Comparative Data Table

Wirkmechanismus

1,7-Dimethyl-3-isobutylxanthine exerts its effects primarily through the inhibition of phosphodiesterases (PDEs). PDEs are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting PDEs, the compound increases the levels of cAMP and cGMP in cells, leading to various physiological effects. The compound also acts as an antagonist of adenosine receptors, further modulating cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1,7-Dimethyl-3-isobutylxanthine can be compared with other xanthine derivatives, such as:

Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.

Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.

Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.

Compared to these compounds, this compound has unique properties due to its specific substitution pattern, which may result in distinct pharmacological activities and applications .

Biologische Aktivität

1,7-Dimethyl-3-isobutylxanthine (also known as DMIBX) is a xanthine derivative that has garnered attention due to its biological activity, particularly in the modulation of cyclic adenosine monophosphate (cAMP) levels and its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

DMIBX primarily acts as a phosphodiesterase (PDE) inhibitor, which leads to increased levels of cAMP within cells. This elevation in cAMP can have various downstream effects, including:

- Inhibition of Platelet Aggregation : DMIBX has been shown to inhibit platelet aggregation by preventing the breakdown of cAMP, thereby enhancing its signaling pathways .

- Relaxation of Smooth Muscle : It induces relaxation in tracheal smooth muscle by activating potassium channels and increasing cAMP levels .

- Modulation of Cellular Responses : The compound affects various cellular processes such as gene expression and cell signaling pathways related to inflammation and vascular function .

Pharmacological Effects

The pharmacological effects of DMIBX can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of DMIBX:

- Antiplatelet Studies :

- Smooth Muscle Relaxation :

- Cytotoxicity Assessments :

Eigenschaften

IUPAC Name |

1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-7(2)5-15-9-8(13(3)6-12-9)10(16)14(4)11(15)17/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZLMIMXCYMPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321929 | |

| Record name | 1,7-Dimethyl-3-isobutylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-84-8 | |

| Record name | NSC400043 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Dimethyl-3-isobutylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.